Lipophilicity and Membrane Permeability vs. Unsubstituted Analog
The target compound exhibits a computed XLogP3 of 4.0, compared to 3.0 for the unsubstituted N-(4-chlorophenyl)-2,2-dimethylpropanamide (CAS 65854-91-3), a difference of +1.0 log unit [1][2]. This increase in lipophilicity is attributable to the ortho-isopropoxy group and is consistent with the addition of three aliphatic carbons. In the context of agrochemical lead optimization, a ΔlogP of +1.0 can translate to a 2- to 5-fold increase in membrane partitioning, which is desirable for systemic fungicide candidates requiring translocation through plant cuticles [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (computed via XLogP3 3.0 algorithm, PubChem 2021.05.07 release) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2,2-dimethylpropanamide (CAS 65854-91-3), XLogP3 = 3.0 |
| Quantified Difference | ΔXLogP3 = +1.0 (33% increase in predicted logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for both compounds; no experimental logP data available |
Why This Matters
A higher logP within the 3–5 range supports passive membrane diffusion, making this compound a more suitable intermediate for designing systemic crop protection agents compared to the less lipophilic 4-chlorophenyl analog.
- [1] PubChem Compound Summary for CID 71421740, N-(4-chloro-2-propan-2-yloxyphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 351285, N-(4-chlorophenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information (2025). View Source
- [3] Tice, C. M. (2001). Selecting the Right Compounds for Screening: Does Lipophilicity Matter? Pest Management Science, 57(1), 3–16. View Source
